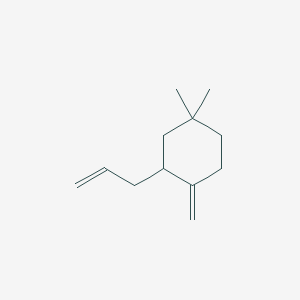
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is an organic compound with the molecular formula C10H16. It is also known by other names such as p-Mentha-1(7),8-diene and ψ-Limonene . This compound is a colorless liquid with a distinct odor and is soluble in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane typically involves the condensation of alkenes like cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid[2][2]. The reaction is carried out at temperatures ranging from room temperature to 60°C and at atmospheric pressure or slightly above[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is subjected to distillation, crystallization, and filtration to obtain the pure compound[2][2].
化学反应分析
Types of Reactions
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Limonene: Similar in structure but differs in the position of double bonds.
Mentha-1,7(8)-diene: Another isomer with similar properties.
Pseudolimonene: Shares structural similarities but has different stereochemistry.
Uniqueness
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and physical properties .
属性
CAS 编号 |
831211-93-9 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
1,1-dimethyl-4-methylidene-3-prop-2-enylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-6-11-9-12(3,4)8-7-10(11)2/h5,11H,1-2,6-9H2,3-4H3 |
InChI 键 |
SLFLDNYQJXSSKK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C)C(C1)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
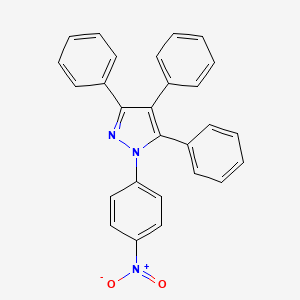
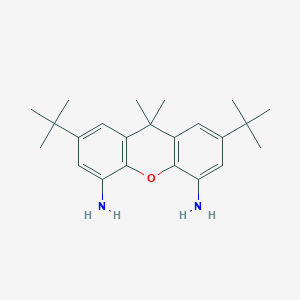
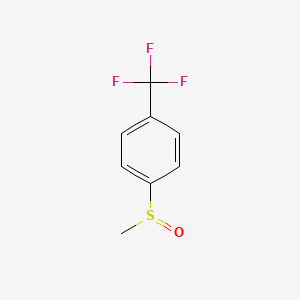
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
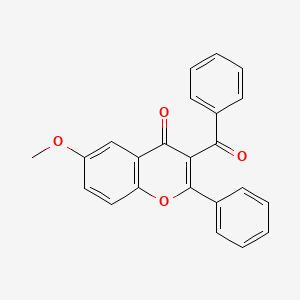

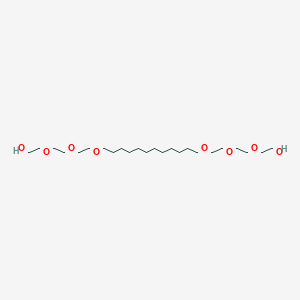
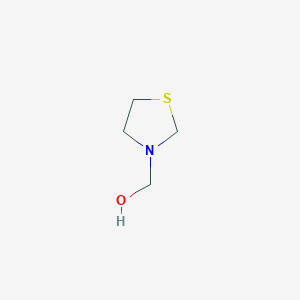
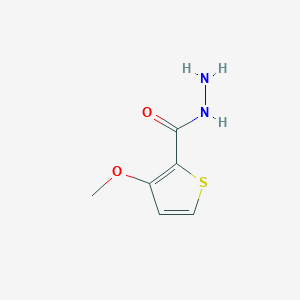

![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
